molecular formula C13H19F2NO2 B8390550 N-(2,4-difluorobenzyl)-2,2-diethoxyethanamine

N-(2,4-difluorobenzyl)-2,2-diethoxyethanamine

Cat. No. B8390550
M. Wt: 259.29 g/mol
InChI Key: XRJBZHLCAGUZGN-UHFFFAOYSA-N
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Patent
US09126981B2

Procedure details

According to the procedure described in the synthesis method of Compound IX-2, 2,2-diethoxyethanamine (75.6 ml, 520 mmol) was reacted with 2,4-difluorobenzaldehyde (75 g, 520 mmol) and the obtained residue was purified by silica gel column chromatography (eluent: n-hexane:ethyl acetate=5:1 and 3:1) to obtain the title compound (50.0 g, 36%).
Quantity
75.6 mL
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][NH2:6])[CH3:2].[F:10][C:11]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:12]=1[CH:13]=O>>[F:10][C:11]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:12]=1[CH2:13][NH:6][CH2:5][CH:4]([O:7][CH2:8][CH3:9])[O:3][CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
75.6 mL
Type
reactant
Smiles
C(C)OC(CN)OCC
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
FC1=C(C=O)C=CC(=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (eluent: n-hexane:ethyl acetate=5:1 and 3:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CNCC(OCC)OCC)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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